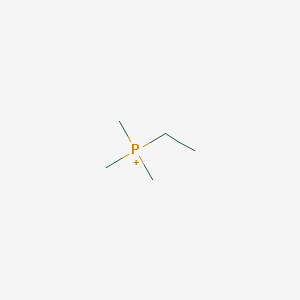
Ethyl(trimethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(trimethyl)phosphanium is a quaternary phosphonium compound characterized by the presence of an ethyl group and three methyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(trimethyl)phosphanium can be synthesized through the reaction of trimethylphosphine with ethyl bromide. The reaction typically occurs in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere to prevent moisture interference. The reaction proceeds as follows: [ \text{P(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(CH}_3\text{)}_3\text{C}_2\text{H}_5]^+ \text{Br}^- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl(trimethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halides, alkoxides, and other nucleophiles can be used in substitution reactions.
Catalysts: Transition metal catalysts may be employed to facilitate addition reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphonium Salts: Resulting from nucleophilic substitution.
Addition Products: Formed through reactions with multiple bonds.
Scientific Research Applications
Ethyl(trimethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst in various chemical processes.
Mechanism of Action
Ethyl(trimethyl)phosphanium can be compared with other quaternary phosphonium compounds such as:
- Mthis compound
- Propyl(trimethyl)phosphanium
- Butyl(trimethyl)phosphanium
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its balance of steric and electronic effects makes it particularly useful in various chemical applications.
Comparison with Similar Compounds
- Methyl(trimethyl)phosphanium: Contains a methyl group instead of an ethyl group.
- Propyl(trimethyl)phosphanium: Contains a propyl group, leading to different steric and electronic properties.
- Butyl(trimethyl)phosphanium: Contains a butyl group, further altering its reactivity and applications.
Properties
CAS No. |
79826-63-4 |
|---|---|
Molecular Formula |
C5H14P+ |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
ethyl(trimethyl)phosphanium |
InChI |
InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |
InChI Key |
IQLVJVXTKNBZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















